4-Iodo-6-oxabicyclo[3.2.1]octane
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Overview
Description
4-Iodo-6-oxabicyclo[321]octane is a bicyclic organic compound characterized by the presence of an iodine atom and an oxygen bridge within its structure
Mechanism of Action
In terms of its synthesis, it seems that optically active medium-sized cyclic compounds like “4-Iodo-6-oxabicyclo[3.2.1]octane” are often found in natural products and are therefore attractive targets in organic synthesis . Generating these cyclic entities with specific stereochemistry is far from trivial owing to unfavorable entropic factors and competing pathways that favor the formation of rings of lesser size . As a result, alternative methods, such as organocatalytic cycloadditions, have emerged to address these issues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octane typically involves the iodination of a suitable precursor. One common method involves the reaction of a bicyclic alcohol with iodine in the presence of a base, such as potassium carbonate, under mild conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-oxabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carbonyl or carboxyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Oxidation Reactions: Formation of carbonyl or carboxyl derivatives.
Reduction Reactions: Formation of deiodinated bicyclic compounds.
Scientific Research Applications
4-Iodo-6-oxabicyclo[3.2.1]octane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Bromo-6-oxabicyclo[3.2.1]octane: Similar structure with a bromine atom instead of iodine.
4-Chloro-6-oxabicyclo[3.2.1]octane: Similar structure with a chlorine atom instead of iodine.
6-Oxabicyclo[3.2.1]octane: Lacks the halogen atom, providing a simpler structure for comparison.
Uniqueness: 4-Iodo-6-oxabicyclo[3.2.1]octane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine and chlorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s utility in various applications.
Properties
IUPAC Name |
4-iodo-6-oxabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJXHZCNVJJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1CO2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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